
4-(6-(ピリジン-4-イルアミノ)ピリダジン-3-イル)ピペラジン-1-イル)(3-(トリフルオロメチル)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核活性
抗腫瘍活性
イマチニブアナログ
要約すると、この多面的化合物は、結核の撲滅から潜在的な抗腫瘍効果、既存の薬物の構造的アナログに至るまで、さまざまな科学的状況で有望な結果を示しています。研究者らは、その用途の探求を続けており、その治療的可能性についてさらなる調査が必要です。 🌟
生物活性
The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N6O with a molecular weight of approximately 390.4 g/mol. The structure features a piperazine ring, a pyridazinyl group, and a trifluoromethyl phenyl moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C21H22N6O |
Molecular Weight | 390.4 g/mol |
CAS Number | 1021214-26-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate the activity of specific enzymes and receptors, influencing several signaling pathways:
- Inhibition of Kinases : The compound exhibits inhibitory activity against multiple kinases, which are critical for various cellular functions including proliferation and survival.
- Receptor Interaction : It interacts with receptors involved in signaling pathways such as MAPK and AKT pathways, which are essential for cell growth and differentiation.
Anticancer Properties
Recent studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor cell proliferation in vitro:
- Case Study 1 : A study demonstrated that the compound significantly reduced the viability of cancer cell lines at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity against specific cancer types .
Antifibrotic Effects
Research has also indicated potential antifibrotic effects:
- Case Study 2 : In vivo studies showed that the compound effectively reduced fibrosis in models of pulmonary fibrosis, demonstrating lower toxicity compared to existing treatments like nintedanib .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Absorption : Rapid absorption following oral administration.
- Distribution : Wide distribution in tissues, with notable accumulation in liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes with moderate half-life.
Toxicity Profile
Toxicity studies indicate that the compound has a low toxicity profile, making it a promising candidate for further development:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activities:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
Compound A | Kinase Inhibition | Anticancer |
Compound B | Receptor Modulation | Antifibrotic |
Target Compound | Kinase Inhibition & Receptor Interaction | Anticancer & Antifibrotic |
特性
IUPAC Name |
[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-3-1-2-15(14-16)20(31)30-12-10-29(11-13-30)19-5-4-18(27-28-19)26-17-6-8-25-9-7-17/h1-9,14H,10-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWABZLLCWKEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。